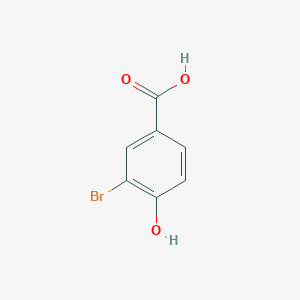

3-Bromo-4-hydroxybenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEQDAIDOBVHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931899 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-41-5 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Bromination Strategies for Hydroxybenzoic Acid Precursors

The synthesis of 3-Bromo-4-hydroxybenzoic acid predominantly involves the electrophilic aromatic substitution of its precursor, 4-hydroxybenzoic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are crucial in determining the position of bromination. The strongly activating, ortho-, para-directing hydroxyl group dominates over the deactivating, meta-directing carboxylic acid group, directing the incoming electrophile to the positions ortho to the hydroxyl group (C3 and C5).

A common and straightforward method for the synthesis of this compound is the direct bromination of 4-hydroxybenzoic acid using elemental bromine. A typical procedure involves dissolving 4-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid, and adding a solution of bromine. prepchem.com The reaction is often carried out at elevated temperatures, for instance, by refluxing the solution for several hours to ensure the reaction proceeds to completion. prepchem.com Upon cooling and introduction into water, the product precipitates and can be purified by recrystallization from a solvent like glacial acetic acid. prepchem.com A reported yield for this method is approximately 70.3%. prepchem.com

The reaction conditions can be optimized to favor the desired monobrominated product. Key parameters include the stoichiometry of the reactants, reaction temperature, and the choice of solvent.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 4-Hydroxybenzoic acid | Bromine | Glacial Acetic Acid | Reflux for 6 hours | This compound | 70.3% | prepchem.com |

This table presents a specific example of a monobromination reaction.

A significant challenge in the synthesis of this compound is the formation of the dibrominated side product, 3,5-Dibromo-4-hydroxybenzoic acid. google.comexsyncorp.com This occurs because the hydroxyl group activates both ortho positions (C3 and C5). Once the first bromine atom is introduced at the C3 position, the ring remains activated, making it susceptible to a second bromination at the C5 position. google.com

Several strategies can be employed to minimize this over-bromination:

Stoichiometric Control: Using a precise 1:1 molar ratio of 4-hydroxybenzoic acid to bromine is critical. prepchem.com An excess of bromine will significantly increase the yield of the dibrominated product.

Controlled Temperature: Performing the reaction at lower temperatures can help to control the reaction rate and selectivity, although this may require longer reaction times. A patented method for the synthesis of the methyl ester derivative suggests a reaction temperature between -10°C and 50°C to control the formation of by-products. google.com

Protecting Groups: Although more complex, the hydroxyl group can be protected with a suitable protecting group to moderate its activating effect. This group can then be removed after the bromination step.

Research into eco-friendly bromination systems, such as using an aqueous solution of aluminum bromide (AlBr₃) and bromine (Br₂), has shown that 4-hydroxybenzoic acid can be transformed into 3,5-dibromo-4-hydroxybenzoic acid with high yield and purity, indicating the strong tendency for di-substitution under these conditions. psu.edu

The use of catalysts can enhance the efficiency and selectivity of the bromination reaction.

Lewis Acids: Catalysts like iron(III) bromide (FeBr₃) or zinc chloride can be used to polarize the bromine molecule, increasing its electrophilicity and promoting the reaction.

Glacial Acetic Acid: While often used as a solvent, glacial acetic acid can also act as a catalyst in certain bromination reactions, particularly in combination with other solvents like dichloromethane (B109758) or chloroform. google.com

Iodine/Zinc Dust: A mixture of zinc dust and iodine has been reported as a catalyst for the bromination of various aromatic compounds in acetic acid. jcsp.org.pk The catalyst acts as a halogen carrier. jcsp.org.pk

Bromide Ions: Studies on the kinetics of bromination of hydroxybenzoic acids have revealed that bromide ions can themselves catalyze the reaction, which is associated with a decrease in the activation energy of the process. researchgate.netarabjchem.org

Biocatalysis: In the realm of green chemistry, enzymatic approaches have been explored. For instance, the flavin-dependent brominase Bmp5 from marine bacteria has been shown to catalyze the regioselective bromination of 4-hydroxybenzoic acid to form this compound as a stable intermediate. nih.gov This enzymatic reaction proceeds under mild conditions, using bromide, NADPH, and FAD. nih.gov

Derivatization and Functionalization of this compound

The presence of three distinct functional sites—the carboxylic acid group, the phenolic hydroxyl group, and the bromine atom—makes this compound a valuable and versatile building block in organic synthesis. smolecule.com

The carboxylic acid group of this compound can be readily converted into esters, which are important intermediates for pharmaceuticals and other fine chemicals. google.com

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce the corresponding ester.

Synthesis of Methyl 3-bromo-4-hydroxybenzoate: This important derivative is typically synthesized by the bromination of methyl p-hydroxybenzoate. google.com However, direct esterification of this compound with methanol (B129727) under acidic conditions is also a viable route. A patent describes a method for preparing methyl 3-bromo-4-hydroxybenzoate by reacting the acid with bromine in a halogenated alkane or ether solvent, using glacial acetic acid as a catalyst. google.com

Alkylation followed by Esterification: Synthesis routes can involve multiple steps. For example, the synthesis of ethyl 3-bromo-4-isopropoxybenzoate can be achieved by first brominating 4-hydroxybenzoic acid, followed by esterification with ethanol, and finally alkylation of the phenolic hydroxyl group with isopropyl bromide.

| Starting Material | Reagents | Product | Reference |

| This compound | Ethanol, H₂SO₄ | Ethyl 3-bromo-4-hydroxybenzoate | |

| This compound | Heptyl bromide, KOH, Ethanol | 3-Bromo-4-n-heptyloxybenzoic acid | prepchem.com |

| Methyl p-hydroxybenzoate | Bromine, Glacial Acetic Acid | Methyl 3-bromo-4-hydroxybenzoate | google.com |

This table provides examples of reactions to synthesize ester and ether derivatives.

The bromine atom attached to the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions, although this often requires specific conditions. smolecule.com This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of the compound.

For instance, the bromine atom can be substituted with a methoxy (B1213986) group by reacting an ester derivative, such as ethyl 3-bromo-4-isopropoxybenzoate, with sodium methoxide (B1231860) in methanol. The bromine atom can also participate in more advanced cross-coupling reactions, serving as a handle for forming new carbon-carbon or carbon-heteroatom bonds. smolecule.com

Oxidation and Reduction Reactions of Functional Groups

The chemical reactivity of this compound is dictated by its three functional groups: a carboxylic acid, a hydroxyl group, and a bromine atom. These groups can undergo various oxidation and reduction reactions, enabling the synthesis of a diverse range of derivatives.

The hydroxyl group can be oxidized to a quinone, though this often requires harsh conditions and may lead to side reactions. Conversely, the carboxylic acid group is resistant to further oxidation under typical conditions. However, it can be reduced to a primary alcohol. For instance, the ester functional group of a related compound, methyl 3-bromo-4-(2-hydroxyethoxy)benzoate, can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com

The aromatic ring itself can be subjected to oxidation, but this usually results in degradation of the molecule. More controlled oxidation can be achieved on the phenolic group. The oxidation potentials of substituted phenols have been studied, providing insights into the reactivity of compounds like this compound. rsc.org

Reduction reactions offer a pathway to different functionalities. The carboxylic acid can be reduced to an alcohol, providing a benzyl (B1604629) alcohol derivative. This transformation typically requires strong reducing agents. The bromine atom can be removed through reductive dehalogenation, yielding 4-hydroxybenzoic acid. This process can be achieved using various methods, including catalytic hydrogenation or with certain reducing agents. A study on the marine enzyme NpRdhA showed the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid to this compound. ebi.ac.uk

Cross-Coupling Reactions for Aryl Functionalization (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. nih.govlibretexts.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. nih.govlibretexts.org

The Suzuki-Miyaura reaction offers a mild and efficient way to introduce a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the benzoic acid scaffold. nih.govlibretexts.org For example, the coupling of this compound with various arylboronic acids would yield 3-aryl-4-hydroxybenzoic acid derivatives, which are important substructures in many biologically active molecules. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govlibretexts.org Studies have shown that even substrates with unprotected ortho-anilines can undergo efficient Suzuki-Miyaura coupling. nih.gov

Microwave-assisted Suzuki cross-coupling reactions have been shown to be effective for aryl halides, offering rapid reaction times. acs.org While this specific application to this compound is not detailed, the general principles suggest its potential for efficient functionalization.

The reactivity of the bromine and chlorine substituents in similar compounds influences their behavior in cross-coupling reactions due to steric and electronic effects. For instance, in a related compound, the electron-deficient aromatic ring was found to favor Suzuki-Miyaura coupling at the bromine-substituted position.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, improving atom economy, and increasing reaction efficiency.

Solvent-Free and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of this compound often involve the use of hazardous solvents like glacial acetic acid. prepchem.com Recent research has explored more environmentally benign alternatives. One approach involves using water as a solvent. An eco-friendly method for the bromination of organic compounds using an aqueous AlBr3-Br2 reagent system has been reported, which offers a facile and efficient route with excellent yields and high purity. psu.edu This system is notable for its potential to recover and reuse the AlBr3 catalyst, minimizing waste. psu.edu

Another green approach is the use of microwave irradiation, which can significantly reduce reaction times and often allows for the use of less solvent or even solvent-free conditions. chemmethod.com For instance, the synthesis of hydrazide derivatives of 4-hydroxybenzoic acid has been achieved efficiently using microwave irradiation in water. chemmethod.com While not directly applied to the bromination of 4-hydroxybenzoic acid, this demonstrates the potential of microwave-assisted synthesis in this area.

Solvent-free reactions represent a significant advancement in green chemistry. ijisrt.com Research into the synthesis of 3-bromobenzoic acid using sonication in a solvent- and catalyst-free system highlights a novel and green method that could potentially be adapted for this compound. ijisrt.com

Atom Economy and Reaction Efficiency Improvements

Improving reaction efficiency involves optimizing reaction conditions to maximize the yield of the desired product and minimize waste. In the bromination of 4-hydroxybenzoic acid, controlling the reaction temperature and the stoichiometry of the reagents is crucial for achieving high regioselectivity and yield. prepchem.comsmolecule.com For example, using glacial acetic acid as both a solvent and a mild acid catalyst has been shown to be effective in achieving high ortho-selectivity. smolecule.com

The direct C-H carboxylation of phenols using supercritical carbon dioxide (scCO2) as both a reactant and a solvent offers a metal-free and solvent-free method with high atom economy. thieme-connect.com This approach avoids pre-functionalization steps and represents a powerful transformation in organic synthesis. thieme-connect.com While the direct synthesis of this compound via this method from 2-bromophenol (B46759) has not been explicitly detailed, the successful carboxylation of other phenols suggests its potential as a green synthetic route. thieme-connect.com

Mechanistic Investigations of Reaction Pathways for this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing reaction conditions and controlling product selectivity.

The primary synthetic route to this compound is through the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The mechanism of electrophilic bromination involves the generation of a bromonium ion (Br+) electrophile, which then attacks the electron-rich aromatic ring. smolecule.com The hydroxyl and carboxylic acid groups on the ring direct the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The regioselectivity for bromination at the 3-position (ortho to the hydroxyl group) is favored due to the powerful activating and directing effect of the hydroxyl group. smolecule.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. smolecule.com

The mechanism of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been extensively studied. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the case of this compound, the reaction would begin with the oxidative addition of the aryl bromide to a low-valent palladium(0) catalyst to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Investigations into the degradation of related brominated compounds have also provided mechanistic insights. For example, the degradation of bromoxynil (B128292) has been proposed to proceed through hydrolysis of the nitrile to form 3,5-dibromo-4-hydroxybenzoic acid, followed by debromination to yield this compound. ebi.ac.uk

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Hydroxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-bromo-4-hydroxybenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm the connectivity of all atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum would be of particular interest. The expected spectrum would show distinct signals for the three aromatic protons. The substitution pattern on the benzene (B151609) ring—a bromine atom, a hydroxyl group, and a carboxylic acid group—would influence the chemical shifts and coupling patterns of these protons.

A detailed analysis would involve:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. The electron-withdrawing effects of the bromine and carboxylic acid groups, and the electron-donating effect of the hydroxyl group, would cause the protons to resonate at characteristic frequencies.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of three distinct aromatic protons.

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, doublets of doublets) would reveal the connectivity between adjacent protons. The magnitude of the coupling constants (in Hertz, Hz) would help to distinguish between ortho, meta, and para relationships.

A hypothetical data table for the ¹H NMR analysis of this compound would resemble the following:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | Expected Value | d | Expected J value | 1H |

| H-5 | Expected Value | d | Expected J value | 1H |

| H-6 | Expected Value | dd | Expected J values | 1H |

Without experimental data, the specific chemical shifts and coupling constants cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Key aspects of the analysis would include:

Chemical Shift (δ): The chemical shift of each carbon signal would be indicative of its hybridization and electronic environment. The carbon atom of the carboxylic acid group would appear at a significantly downfield position. The carbons attached to the bromine and hydroxyl groups would also have characteristic chemical shifts.

Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (C-1, C-3, and C-4) would typically show weaker signals.

A representative data table for the ¹³C NMR analysis would be structured as follows:

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | Expected Value |

| C-2 | Expected Value |

| C-3 | Expected Value |

| C-4 | Expected Value |

| C-5 | Expected Value |

| C-6 | Expected Value |

| C=O | Expected Value |

Specific chemical shift values are contingent on experimental data, which is currently unavailable.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively establish the structure and assign all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be crucial. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a comprehensive picture of the molecular connectivity.

COSY: This experiment would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information and confirming the positions of the substituents.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. While a specific experimental spectrum is not available, the expected vibrational modes would include:

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. A sharper band around 3200-3600 cm⁻¹ would correspond to the phenolic hydroxyl group.

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ would be indicative of the carbonyl group of the carboxylic acid.

C=C Stretching: Aromatic ring stretching vibrations would appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: Bands corresponding to the stretching of the C-O bonds of the carboxylic acid and the phenol (B47542) would be observed in the 1210-1320 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration would be expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

A summary of expected FTIR absorptions is presented below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| O-H stretch (Phenol) | 3200-3600 |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch | 1210-1320 |

| C-Br stretch | 500-600 |

These are generalized ranges, and the precise positions of the absorption bands would depend on the specific molecular environment and intermolecular interactions in the solid state.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The C=C stretching and ring breathing modes would be prominent. The C-Br stretching vibration would also be observable. Due to the lack of publicly available experimental data, a detailed analysis and data table for the Raman spectrum of this compound cannot be provided at this time.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C7H5BrO3. nih.govstenutz.eu Its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, has been calculated as 215.94221 Da. nih.govuni.lu This precise mass allows for unambiguous identification of the compound in complex mixtures.

HRMS analysis can also predict the m/z values for various adducts that the molecule might form in the mass spectrometer's ion source. These predictions are crucial for correctly identifying the molecular ion peak and other related species in the spectrum.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.94949 |

| [M-H]⁻ | 214.93493 |

| [M+Na]⁺ | 238.93143 |

| [M+K]⁺ | 254.90537 |

| [M+NH₄]⁺ | 233.97603 |

Predicted m/z values for various adducts of this compound. Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.

While a specific MS/MS spectrum for this compound is not detailed in the provided results, the fragmentation pattern can be inferred from the known behavior of benzoic acids and related phenolic compounds. Common fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules.

Key fragmentation events for this compound would likely include:

Decarboxylation: Loss of the carboxyl group as CO2 (a mass loss of 44 Da).

Loss of Water: Elimination of a water molecule (H2O), particularly from the protonated or deprotonated molecular ion (a mass loss of 18 Da).

Loss of Carbon Monoxide: Subsequent loss of CO (a mass loss of 28 Da) after initial fragmentation.

These fragmentation patterns help to confirm the presence of the carboxylic acid and hydroxyl functional groups on the aromatic ring.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 216.95 ([M+H]⁺) | [M+H-H₂O]⁺ | H₂O (18 Da) | 198.94 |

| 214.93 ([M-H]⁻) | [M-H-CO₂]⁻ | CO₂ (44 Da) | 170.93 |

Predicted major fragmentation pathways for this compound in MS/MS analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound was not found in the search results, studies on closely related isomers, such as 3-bromo-2-hydroxybenzoic acid, provide insight into the expected structural features. nih.govdntb.gov.ua In such structures, the molecule is typically nearly planar. nih.gov The analysis would confirm the substitution pattern on the benzene ring and provide precise measurements of bond lengths and angles, revealing any distortions caused by steric hindrance or electronic effects of the substituents.

To understand how a small molecule like this compound interacts with biological targets, co-crystallization studies with proteins are performed. The resulting crystal structure reveals the binding mode of the ligand within the enzyme's active site.

This compound has been successfully co-crystallized with a biological macromolecule. nih.gov It is listed in the Protein Data Bank (PDB) with the ligand code "QSB" under the structure code 6ZY1 . nih.gov This indicates that its interaction with a specific protein has been studied at the atomic level, providing crucial information for fields like drug design and molecular biology. Such studies elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity of the ligand for its target protein.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For hydroxybenzoic acids, hydrogen bonding is a dominant interaction. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like this compound and its derivatives. This method provides valuable insights into the electronic transitions and the extent of conjugation within these aromatic systems. The absorption of UV-Vis radiation by these compounds promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are intrinsically linked to the molecular structure, including the nature and position of substituents on the benzene ring.

The electronic spectra of benzoic acid and its derivatives are characterized by specific absorption bands that arise from π → π* transitions within the aromatic ring and the carboxyl group. For benzoic acid itself, typical absorption maxima (λmax) are observed around 194 nm, 230 nm, and 274 nm sielc.com. The introduction of substituents, such as a hydroxyl group and a bromine atom, significantly influences the position and intensity of these bands.

The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzene ring act as chromophores, which are parts of the molecule responsible for its color, and auxochromes, which modify the absorption of the chromophores. The bromine atom, being an electron-withdrawing group, also exerts a considerable effect on the electronic distribution and, consequently, on the UV-Vis spectrum.

The solvent in which the analysis is performed can also play a crucial role in the observed spectrum. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide further information about the nature of the electronic transitions.

Detailed Research Findings

Research into the UV-Vis spectroscopic properties of 4-hydroxybenzoic acid, a closely related parent compound to this compound, reveals a characteristic absorption maximum (λmax) at 256 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group.

For derivatives of 4-hydroxybenzoic acid, the position of the absorption maximum can be influenced by the presence of additional functional groups. For instance, 3,4-dihydroxybenzoic acid exhibits absorption maxima that are shifted compared to the monosubstituted parent compound. This shift is a direct consequence of the altered electronic environment due to the additional hydroxyl group.

In the case of halogenated derivatives, such as 3,5-dibromo-4-hydroxybenzoic acid, the presence of two bromine atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to 4-hydroxybenzoic acid. This is due to the influence of the halogen atoms on the electronic density of the aromatic ring. While a specific λmax value from the provided search results is not available, the graphical representation of its UV-Vis spectrum from the NIST WebBook confirms absorption in the UV region.

The electronic transitions in these molecules are primarily of the π → π* type, which are typically of high intensity. The conjugation between the benzene ring and the carboxyl group creates an extended π-electron system. Substituents on the ring can either extend this conjugation or alter the energy of the molecular orbitals involved in the electronic transitions, leading to the observed shifts in the UV-Vis spectra.

To provide a clearer understanding of the influence of substitution on the UV-Vis absorption of these compounds, the following data has been compiled from various sources.

| Compound Name | CAS Number | λmax (nm) |

| Benzoic acid | 65-85-0 | 194, 230, 274 |

| 4-Hydroxybenzoic acid | 99-96-7 | 256 |

| 3,4-Dihydroxybenzoic acid | 99-50-3 | Not specified |

| 3,5-Dibromo-4-hydroxybenzoic acid | 3337-62-0 | Not specified |

Biological and Pharmacological Investigations of 3 Bromo 4 Hydroxybenzoic Acid and Its Analogues

Anti-inflammatory Properties and Mechanistic Pathways

Phenolic acids and their derivatives are recognized for a range of biological activities, including anti-inflammatory potential. mdpi.comglobalresearchonline.net Research into 3-Bromo-4-hydroxybenzoic acid and its structural analogues, such as 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), has begun to elucidate the mechanisms underlying these effects. nih.govresearchgate.net These investigations often focus on the modulation of key inflammatory mediators, enzymes, and cellular signaling pathways.

Overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of inflammatory responses. Certain phenolic acids have demonstrated the ability to inhibit the production of these molecules. For instance, studies on compounds with similar structures, such as trans-isoferulic acid, have shown that they can effectively inhibit LPS-induced NO and PGE2 production in BV2 microglial cells. nih.gov Similarly, a novel synthetic naproxen derivative containing cinnamic acid, when combined with resveratrol, significantly inhibited the expression of NO in RAW264.7 macrophage cells. mdpi.comsemanticscholar.org This suggests that phenolic structures, including potentially this compound and its analogues, may exert anti-inflammatory effects by downregulating these critical mediators.

The synthesis of pro-inflammatory mediators is catalyzed by specific enzymes that are often upregulated during inflammation. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes responsible for the production of NO and prostaglandins, respectively. researchgate.net The anti-inflammatory activity of many compounds is attributed to their ability to suppress these enzymes. nih.govcaldic.com

Research on various flavonoids and phenolic acids has shown direct inhibitory effects on these enzymes. For example, certain chrysin derivatives have been found to suppress the expression and activity of COX-2 and iNOS. nih.govcaldic.com Studies on trans-isoferulic acid also revealed a downregulation in the expression levels of iNOS and COX-2. nih.gov The inhibition of the NF-κB signaling pathway is a common strategy for suppressing the expression of iNOS and COX-2. mdpi.com These findings suggest a plausible mechanism whereby this compound analogues could modulate inflammatory processes.

Cellular signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways play a crucial role in regulating the expression of inflammatory genes. scienceopen.comnih.gov The activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes. mdpi.com

An analogue of this compound, 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), has been shown to inhibit the MAPK signaling pathway activated by particulate matter 2.5 (PM2.5) in skin cells. nih.govnih.gov In a similar vein, Methyl 3-Bromo-4,5-dihydroxybenzoate, another analogue, was found to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. researchgate.net This compound inhibited the mRNA expression of key inflammatory molecules including TNF-α, NF-κB, IL-1β, and IL-6. researchgate.net The inhibition of NF-κB and MAPK signaling pathways is a key mechanism for the anti-inflammatory effects of many phenolic compounds. mdpi.comsemanticscholar.org

The effects of this compound analogues have been investigated in various cell-based models to understand their protective and anti-inflammatory roles at the cellular level.

Notably, the protective effects of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) have been demonstrated in human HaCaT keratinocytes. nih.govresearchgate.net In these studies, 3-BDB was shown to protect keratinocytes from damage induced by environmental stressors like ultraviolet B (UVB) irradiation and particulate matter 2.5 (PM2.5). nih.govresearchgate.netmdpi.com It ameliorated PM2.5-induced reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage. nih.govnih.gov Furthermore, 3-BDB reduced cellular inflammation and senescence in keratinocytes, highlighting its potential to mitigate skin damage. nih.govresearchgate.net

While direct studies on this compound in microglial cells are not prominent, related phenolic compounds have been evaluated in these immune cells of the central nervous system. For example, trans-isoferulic acid was found to inhibit the production of NO and PGE2 in LPS-stimulated BV2 microglial cells, indicating an anti-inflammatory effect in the context of neuroinflammation. nih.gov

Antioxidant Activities and Reactive Oxygen Species Scavenging

Phenolic acids are a well-known class of antioxidants, a property that stems from their chemical structure which allows them to act as hydrogen or electron donors to neutralize reactive oxygen species (ROS). nih.gov Excessive ROS can lead to oxidative stress, causing damage to cellular components and contributing to various diseases. nih.gov The antioxidant capacity of this compound and its analogues is a key aspect of their pharmacological profile.

The antioxidant activity of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most common methods used for this purpose. nih.govopenagrar.de

Studies on various hydroxybenzoic acids have demonstrated their potential as radical scavengers, although their efficacy can vary significantly based on their specific structure, such as the number and position of hydroxyl groups. nih.govnih.gov The analogue 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), derived from red algae, is noted for its free-radical scavenging properties. nih.govresearchgate.netmdpi.com This activity is central to its protective effects against oxidative stress in cellular models, such as UVB-irradiated keratinocytes. mdpi.com

The table below presents comparative antioxidant activity for several phenolic acids, illustrating the range of efficacy observed within this class of compounds in DPPH and ABTS assays.

| Compound | Assay | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 | cabidigitallibrary.org |

| Caffeic acid | ABTS | 1.59 ± 0.06 | cabidigitallibrary.org |

| Quercetin | ABTS | 1.89 ± 0.33 | cabidigitallibrary.org |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 | cabidigitallibrary.org |

| Hyperoside | ABTS | 3.54 ± 0.39 | cabidigitallibrary.org |

| Kaempferol | ABTS | 3.70 ± 0.15 | cabidigitallibrary.org |

| Rutin hydrate | ABTS | 4.68 ± 1.24 | cabidigitallibrary.org |

| Vaccinium bracteatum Thunb. extract (VBE) | DPPH | 42.2 ± 1.2 | openagrar.de |

| Vaccinium bracteatum Thunb. extract (VBE) | ABTS | 71.1 ± 1.1 | openagrar.de |

Cellular Antioxidant Mechanisms (e.g., Nrf2 Pathway Modulation)

The antioxidant properties of this compound and its analogues, particularly 3-bromo-4,5-dihydroxybenzaldehyde (BDB), are significantly linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govfrontiersin.org However, in the presence of oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus. nih.govfrontiersin.org

Research on the analogue BDB demonstrates its capacity to induce the expression and phosphorylation of Nrf2 in human keratinocytes (HaCaT cells). nih.govnih.gov This activation promotes the nuclear translocation of Nrf2. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, triggering their expression. nih.govmdpi.com A key target gene in this pathway is heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govmdpi.com Studies have shown that BDB upregulates HO-1 expression in a concentration- and time-dependent manner, an effect mediated by Nrf2 activation. nih.govresearchgate.net

The activation of the Nrf2 pathway by BDB is also connected to upstream signaling kinases, specifically extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.govnih.govmdpi.com Treatment with BDB has been found to increase the phosphorylation of both ERK and Akt. nih.govmdpi.com The use of inhibitors for ERK and Akt has been shown to cancel the BDB-induced increases in Nrf2 and HO-1 levels, confirming that these kinase pathways are essential for the activation of the Nrf2-mediated antioxidant response by this analogue. nih.govmdpi.com Furthermore, BDB treatment has been observed to enhance the production of reduced glutathione (GSH) by increasing the expression of glutathione-synthesizing enzymes, an effect also regulated by the Nrf2 pathway. nih.govresearchgate.net

Protection Against Oxidative Stress-Induced Cellular Damage

Analogues of this compound have demonstrated significant protective effects against cellular damage induced by oxidative stress from various sources, including ultraviolet B (UVB) radiation and hydrogen peroxide (H₂O₂). mdpi.comnih.gov The compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been extensively studied for its cytoprotective capabilities in human keratinocytes. mdpi.comnih.gov It effectively scavenges intracellular reactive oxygen species (ROS) generated by UVB or H₂O₂. mdpi.comnih.gov

BDB's protective mechanisms include diminishing injury to critical cellular components. nih.gov It has been shown to reduce UVB-induced lipid peroxidation, protein carbonylation, and DNA damage. nih.gov By mitigating these effects, BDB helps to restore cell viability and reduce apoptosis in cells exposed to UVB radiation. nih.govnih.gov The compound has also been found to alleviate oxidative stress caused by particulate matter (PM2.5) by reducing intracellular ROS levels and subsequent DNA damage, thereby preventing cell cycle arrest and apoptosis. nih.gov

In addition to skin cells, BDB has shown protective effects against myocardial ischemia and reperfusion injury. frontiersin.org In cardiomyocyte models, BDB treatment attenuated cell death and oxidative stress by reducing ROS and lipid peroxidation. frontiersin.org It also preserved mitochondrial function, which is often compromised during such injuries. frontiersin.org This protection is linked to the activation of the Akt-PGC1α-Sirt3 pathway and an increase in the activity of mitochondrial antioxidant enzymes like superoxide dismutase 2 (SOD2) and glutathione peroxidase (GSH-Px). frontiersin.org

| Stressor | Cell/Tissue Type | Observed Protective Effects | Associated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| UVB Radiation | Human Keratinocytes (HaCaT) | Restored cell viability, reduced apoptosis, scavenged ROS, decreased damage to lipids, proteins, and DNA. | ROS scavenging, UVB absorption, Nrf2/HO-1 pathway activation. | mdpi.comnih.gov |

| Hydrogen Peroxide (H₂O₂) | Human Keratinocytes (HaCaT) | Enhanced cell viability, scavenged intracellular ROS. | HO-1 induction via ERK and Akt signaling. | mdpi.com |

| Particulate Matter (PM2.5) | Human Keratinocytes (HaCaT) | Restored cell proliferation, reduced ROS and DNA damage, attenuated cell cycle arrest. | Inhibition of ROS generation and subsequent cellular damage pathways. | nih.gov |

| Oxygen-Glucose Deprivation (OGD) | Cardiomyocytes | Decreased apoptosis, reduced ROS and lipid peroxidation, preserved mitochondrial function. | Activation of the Akt-PGC1α-Sirt3 pathway. | frontiersin.org |

Antimicrobial Efficacy and Mechanisms of Action

Investigations into the antimicrobial properties of this compound and its analogues have revealed a spectrum of activity against various pathogens. These compounds are part of the broader family of phenolic acids, which are known for their pharmacological effects, including antimicrobial activities. nih.gov

Antibacterial Activity Against Pathogenic Strains

While direct studies on the antibacterial activity of this compound are limited, research on closely related hydroxybenzoic acids provides insight into their potential efficacy. For instance, 4-hydroxybenzoic acid has been isolated from rice hulls and demonstrated antibacterial properties. nih.gov It was found to be effective against most gram-positive bacteria and some gram-negative bacteria, with 50% inhibition of growth (IC50) concentrations around 160 µg/ml. nih.gov Another study identified a novel derivative, 5-(p-hydroxybenzoyl) shikimic acid, which showed moderate activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a minimum inhibitory concentration (MIC) of 100 μg/mL. nih.gov The antibacterial potential of phenolic acids is often linked to factors like lipophilicity, which can facilitate better penetration of bacterial cell membranes. nih.gov

Antifungal Activity Investigations

The antifungal potential of hydroxybenzoic acid analogues has been noted in several studies. The analogue 3,4,5-trihydroxybenzoic acid (gallic acid) has demonstrated notable activity against dermatophytes, the fungi responsible for many skin infections. scirp.orgresearchgate.net In one study, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Trichophyton species and Epidermophyton floccosum. scirp.org Its activity against Candida species was also observed, with MIC values of 128 µg/mL for C. albicans and C. krusei. researchgate.net The fungistatic or fungicidal action of these compounds makes them potential candidates for addressing fungal infections of medical importance. scirp.orgresearchgate.net

| Fungal Group | Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Dermatophytes | Trichophyton sp. | 32 µg/mL | scirp.org |

| Epidermophyton floccosum | 32 µg/mL | scirp.org | |

| Yeasts | Candida albicans | 128 µg/mL | researchgate.net |

| Candida krusei | 128 µg/mL | researchgate.net |

Potential Antiviral Effects

Research has indicated that certain analogues of this compound possess antiviral properties. The bromophenol 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from red algae, has been shown to exhibit antiviral activity against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV), which are pathogenic to fish. nih.govdntb.gov.ua In contrast, studies investigating 4-hydroxybenzoic acid (4-HBA) found it to be completely inactive against Herpes Simplex Virus 2 (HSV-2). mdpi.comnih.gov This suggests that the specific substitutions on the benzoic acid ring, such as the presence and position of bromine and additional hydroxyl groups, are critical for determining antiviral activity.

Investigations into Microbial Degradation and Metabolism

This compound is recognized as a bacterial xenobiotic metabolite and an environmental transformation product of the herbicide bromoxynil (B128292). asm.orgnih.govebi.ac.uk Its degradation by microorganisms has been the subject of several studies. Bacteria capable of utilizing this compound as a carbon source have been isolated, demonstrating nature's capacity to mineralize such halogenated aromatic compounds. asm.org

The bacterium Pigmentiphaga kullae strain H8, for example, can efficiently degrade this compound. asm.org This strain possesses two redundant gene clusters that are involved in its catabolism. asm.org The degradation pathway in various microorganisms often involves hydroxylation and debromination steps. ebi.ac.uk For instance, the degradation of bromoxynil octanoate (B1194180) by an Acinetobacter sp. strain proceeds through the formation of 3,5-dibromo-4-hydroxybenzoic acid, which is then debrominated to form this compound. ebi.ac.uk Similarly, the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae subsp. ozaenae involves a nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. asm.org The subsequent degradation of these intermediates is a crucial step in the complete breakdown of the parent compound. asm.orgebi.ac.uk Generally, the microbial catabolism of monohydroxybenzoic acids converts them into dihydroxylated intermediates like protocatechuic acid, which then undergoes ring cleavage, leading to intermediates of central metabolism like the TCA cycle. researchgate.netnih.gov

Anticancer Potential and Cytotoxicity Studies

The anticancer properties of compounds structurally related to this compound have been evaluated across various cancer models. These studies indicate a potential for this chemical family to inhibit cancer cell growth, induce programmed cell death, and modulate cellular cycles through various mechanisms.

Analogues of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, the closely related compound 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a natural bromophenol found in marine red algae, has known anti-cancer activities frontiersin.org. Studies on other brominated derivatives, such as those with an acetophenone scaffold, have shown significant cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines farmaciajournal.com.

The parent compound, 4-hydroxybenzoic acid, and its non-brominated derivatives have also been studied. Research has shown that they can decrease the viability of doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cells nih.gov. Furthermore, magnesium salt derivatives of hydroxybenzoic acid have displayed cytotoxic effects on HT-1080 human fibrosarcoma cells oatext.com. Another analogue, 3,4-dihydroxybenzoic acid (protocatechuic acid or PCA), exhibits an antiproliferative effect on human gastric adenocarcinoma (AGS) cells in a time- and dose-dependent manner nih.gov.

| Compound/Analogue | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Brominated Acetophenone Derivatives | MCF7 (Breast), A549 (Alveolar), Caco2 (Colorectal), PC3 (Prostate) | Exhibited remarkable cytotoxicity. | farmaciajournal.com |

| 4-hydroxybenzoic acid (4-HBA) | K562 & K562/Dox (Leukemia) | Decreased cell viability. | nih.gov |

| 3-hydroxybenzoate magnesium (3-HBMg) | HT-1080 (Fibrosarcoma) | Induced dose-dependent growth inhibition. | oatext.com |

| 4-hydroxybenzoate (B8730719) magnesium (4-HBMg) | HT-1080 (Fibrosarcoma) | Induced dose-dependent growth inhibition. | oatext.com |

| 3,4-dihydroxybenzoic acid (PCA) | AGS (Gastric Adenocarcinoma) | Exhibited antiproliferation effects. | nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Cardiomyocytes (Ischemia Model) | Attenuated cytotoxicity. | frontiersin.org |

A key mechanism for the anticancer potential of these compounds is the induction of apoptosis, or programmed cell death. The analogue 3-Bromo-5-hydroxybenzoic acid is noted for its potential to induce apoptosis, suggesting a role in cancer research biosynth.com. Experimental evidence shows that 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) significantly decreases apoptosis and the cleavage of caspase-3, a key executioner enzyme in the apoptotic pathway frontiersin.org. Similarly, magnesium derivatives of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid were found to increase levels of caspase-3, p53, and Bax while decreasing the anti-apoptotic protein Bcl-2 in HT-1080 fibrosarcoma cells oatext.com. The occurrence of apoptosis induced by 3,4-dihydroxybenzoic acid in gastric cancer cells has been confirmed through the observation of apoptotic bodies and an increase in the hypodiploid cell population nih.gov.

In addition to apoptosis, these compounds can modulate the cell cycle. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde was found to attenuate cell cycle arrest in keratinocytes exposed to particulate matter nih.gov.

| Compound/Analogue | Effect | Mechanism/Marker | Reference |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Decreased apoptosis | Inhibited cleavage of caspase-3. | frontiersin.org |

| 3-Bromo-5-hydroxybenzoic acid | Induces apoptosis | Not specified. | biosynth.com |

| 3-hydroxybenzoate magnesium (3-HBMg) | Increased apoptosis | Increased caspase-3, p53, Bax; Decreased Bcl-2. | oatext.com |

| 4-hydroxybenzoate magnesium (4-HBMg) | Increased apoptosis | Increased caspase-3, p53, Bax; Decreased Bcl-2. | oatext.com |

| 3,4-dihydroxybenzoic acid (PCA) | Increased apoptosis | Formation of apoptotic bodies, increase in hypodiploid phase. | nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Attenuated cell cycle arrest | Restored cell proliferation. | nih.gov |

The anticancer effects of hydroxybenzoic acid analogues are mediated through the modulation of specific molecular signaling pathways. While information regarding the direct effect of this compound on pathways such as EGFR Tyrosine Kinase is not available, studies on its analogues have identified other targets.

For example, the apoptotic effect of 3,4-dihydroxybenzoic acid in human gastric adenocarcinoma cells is mediated through the sustained phosphorylation and activation of JNK and p38 mitogen-activating protein kinases (MAPK) nih.gov. In another study, the parent compound, 4-hydroxy-benzoic acid, was found to promote the proliferation of ER-positive breast cancer cells (MCF-7) by activating ERα-dependent signaling pathways, including increased phosphorylation of ERK, AKT, and PI3K mdpi.com. The analogue 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to protect against myocardial injury by activating the Akt-PGC1α-Sirt3 pathway frontiersin.org.

The majority of the research into the anticancer potential of this compound and its analogues has been conducted using in vitro models. These studies utilize a variety of established human cancer cell lines, including those from breast, lung, colon, prostate, and leukemia, to determine cytotoxicity, effects on cell proliferation, and mechanisms of cell death farmaciajournal.comnih.govnih.gov. The findings from these in vitro assays are foundational for identifying promising compounds for further investigation. While the provided sources focus heavily on in vitro work for the specified compound and its close analogues, related heterocyclic compounds such as 1,3,4-thiadiazole and makaluvamine analogues have been advanced to in vivo evaluation in mouse xenograft models, demonstrating the potential therapeutic pathway for this broader class of molecules nih.govbenthamscience.com.

Enzyme Inhibition Studies

Investigations into the biochemical interactions of this compound analogues have revealed specific enzyme inhibitory activities.

While there is no specific data on the HDC inhibitory activity of this compound, extensive research has been conducted on its isomer, 4-Bromo-3-hydroxybenzoic acid . This compound is a known metabolite of Brocresine and acts as an inhibitor of histidine decarboxylase (HDC) medchemexpress.comselleckchem.comglpbio.com. HDC is the enzyme responsible for converting histidine into histamine, a key mediator in allergic reactions and inflammatory responses.

Studies have determined that 4-Bromo-3-hydroxybenzoic acid inhibits both rat fetal and rat gastric HDC with an IC50 value of 1 mM medchemexpress.comglpbio.com. In addition to its effect on HDC, this analogue also inhibits aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, again with an IC50 of 1 mM medchemexpress.commedchemexpress.cn.

| Enzyme | Source | IC50 Value | Reference |

|---|---|---|---|

| Histidine Decarboxylase (HDC) | Rat Fetal | 1 mM | medchemexpress.comglpbio.com |

| Histidine Decarboxylase (HDC) | Rat Gastric | 1 mM | medchemexpress.comglpbio.com |

| Aromatic-L-amino acid Decarboxylase | Hog Kidney | 1 mM | medchemexpress.commedchemexpress.cn |

| Aromatic-L-amino acid Decarboxylase | Rat Gastric Mucosa | 1 mM | medchemexpress.commedchemexpress.cn |

Aromatic-L-amino Acid Decarboxylase Inhibition

Aromatic L-amino acid decarboxylase (AADC) is a crucial enzyme in the synthesis of neurotransmitters like dopamine and serotonin wikipedia.orgnih.gov. Inhibitors of this enzyme are used to prevent the peripheral conversion of L-DOPA to dopamine, primarily in the treatment of Parkinson's disease wikipedia.orgdrugbank.com.

While research has been conducted on related compounds, specific studies detailing the direct inhibitory activity of this compound on aromatic-L-amino acid decarboxylase are not extensively covered in the available literature. However, its isomer, 4-bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of AADC from hog kidney and rat gastric mucosa, exhibiting an IC50 of 1 mM for both enzymes medchemexpress.comglpbio.com. This compound is also a metabolite of Brocresine and an inhibitor of histidine decarboxylase (HDC) medchemexpress.comglpbio.com.

Reductive Dehalogenase (e.g., NpRdhA, JtRdhA) Interactions and Mechanism

This compound is a key compound in the study of reductive dehalogenases, enzymes that catalyze the removal of halogen substituents from aromatic compounds.

Molecular dynamics investigations have shown that this compound is the product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid, a reaction catalyzed by the corrin-based marine enzyme NpRdhA ebi.ac.uk. Following the dehalogenation, this compound is expelled from the enzyme's active site primarily through a wide channel that connects the corrin (B1236194) cofactor to the external medium ebi.ac.uk.

The related enzyme JtRdhA has also been studied for its dehalogenation capabilities. Kinetic studies have demonstrated that NpRdhA shows a preference for 3,5-dibromo-4-hydroxybenzoic acid over this compound nih.gov. The investigation into JtRdhA provides a basis for comparing the kinetic parameters of these enzymes and their interactions with brominated phenolic substrates nih.gov. The proposed mechanism involves a proton transfer from a conserved tyrosine-lysine/arginine dyad, which is coupled to an electron transfer to the substrate nih.gov.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders researchgate.netnih.govmdpi.com. While direct studies on this compound are limited, a novel synthetic analogue, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), has demonstrated potent tyrosinase inhibitory activity researchgate.netnih.gov.

This compound was designed as a hybrid of other known potent tyrosinase inhibitors mdpi.com. In vitro and in silico studies revealed that MHY1498 is a competitive inhibitor of mushroom tyrosinase researchgate.netnih.gov. It showed a strong, dose-dependent inhibitory effect and was found to interact with the catalytically active site of the enzyme with a greater affinity than the commonly used inhibitor, kojic acid mdpi.com. Furthermore, in B16F10 melanoma cells, MHY1498 was effective at suppressing both melanin production and tyrosinase activity researchgate.netnih.gov.

Lipoxygenase-Catalyzed Oxygenation Inhibition

Lipoxygenases are enzymes involved in the metabolism of fatty acids, such as arachidonic acid, and play a role in inflammatory processes and carcinogenesis nih.gov. Substituted benzoic acids, which are common metabolites in the human colon, have been investigated for their ability to modulate this pathway nih.gov.

Research on various benzoic acids has shown that they generally inhibit the 15-lipoxygenase-catalyzed oxygenation of arachidonic acid nih.gov. Computational modeling and structure-activity relationship studies support these findings. The proposed mechanism of inhibition by these phenolic compounds is not believed to be a direct redox effect on the non-haem iron center of the enzyme nih.gov.

Investigation of Binding Affinities and Kinetic Parameters

The binding affinities and kinetic parameters of this compound and its analogues have been quantified in various enzyme systems.

For reductive dehalogenases, the enzyme JtRdhA has been characterized, and its kinetic parameters for the reduction of substrates like this compound have been compared nih.gov. In the context of tyrosinase inhibition, the synthetic derivative (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) was found to have a significantly lower IC50 value than the standard inhibitor, kojic acid, indicating a higher binding affinity for the enzyme's active site researchgate.netmdpi.com.

Table 1: Tyrosinase Inhibition Data

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type |

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | Competitive |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 22.0 ± 4.7 | Competitive |

Biological Origin and Metabolite Research

Identification as Algal Metabolite

This compound has been identified as a naturally occurring compound, specifically as a metabolite in marine algae ebi.ac.uknih.gov. It has been reported in the brown alga Leathesia marina nih.gov. The biosynthesis of such bromophenols in marine algae is carried out by bromoperoxidase enzymes nih.gov. These enzymes catalyze the bromination of phenolic precursors, such as 4-hydroxybenzoic acid, using hydrogen peroxide as an oxidizing agent nih.gov. The production of these compounds can exhibit seasonal variations, often reaching a peak during summer months nih.gov.

Characterization as Bacterial Xenobiotic Metabolite

This compound has been identified as a significant bacterial xenobiotic metabolite, primarily arising from the microbial degradation of synthetic chemical compounds, most notably the herbicide bromoxynil. Its characterization in this context is linked to the metabolic activities of various soil and marine bacteria that interact with and transform these foreign compounds.

Several bacterial species have been documented to produce this compound through the breakdown of more complex xenobiotics. For instance, certain strains of Acinetobacter sp. are capable of degrading bromoxynil octanoate, a commonly used herbicide. This degradation process involves the hydrolysis of the octanoate ester and the nitrile group, followed by debromination, leading to the formation of this compound. Similarly, Klebsiella pneumoniae subsp. ozaenae has been shown to metabolize bromoxynil, converting it to 3,5-dibromo-4-hydroxybenzoic acid and subsequently to this compound through the action of a nitrilase enzyme. nih.gov The compound is also a product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid, a process carried out by certain marine microorganisms.

The formation of this compound as a bacterial metabolite is a key step in the detoxification and mineralization of brominated xenobiotics in the environment. The characterization of this compound is therefore crucial for understanding the fate of these pollutants and the mechanisms of microbial resistance and adaptation to them.

Table 1: Bacterial Production of this compound from Xenobiotic Compounds

| Bacterial Species/Group | Xenobiotic Substrate | Key Metabolic Process | Resulting Metabolite |

|---|---|---|---|

| Acinetobacter sp. | Bromoxynil octanoate | Hydrolysis, Debromination | This compound |

| Klebsiella pneumoniae subsp. ozaenae | Bromoxynil | Nitrilase activity | 3,5-dibromo-4-hydroxybenzoic acid, this compound |

| Marine microorganisms | 3,5-dibromo-4-hydroxybenzoic acid | Reductive dehalogenation | This compound |

| Desulfitobacterium chlororespirans | Bromoxynil, 3,5-dibromo-4-hydroxybenzoate (B1263476) | Reductive dehalogenation | 4-cyanophenol, 4-hydroxybenzoate |

| Aminobacter sp. MSH1 | Bromoxynil | Nitrile hydrolysis | 3,5-dibromo-4-hydroxybenzoic acid |

Role in Bioremediation Pathways

This compound plays a significant role as an intermediate metabolite in the bioremediation pathways of brominated aromatic compounds, particularly the herbicide bromoxynil. The microbial degradation of bromoxynil is a multi-step process involving various bacterial species with distinct enzymatic capabilities, and the formation of this compound is a critical juncture in this pathway.

The bioremediation of bromoxynil typically begins with the hydrolysis of its nitrile group to a carboxylic acid, a reaction catalyzed by nitrilase enzymes found in bacteria such as Klebsiella pneumoniae subsp. ozaenae and Aminobacter sp. MSH1. nih.govresearchgate.net This initial step converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. researchgate.net

Subsequently, the process of reductive dehalogenation becomes crucial for the further breakdown of these brominated intermediates. Anaerobic bacteria, such as Desulfitobacterium chlororespirans, are capable of removing bromine substituents from the aromatic ring. nih.govnih.gov This bacterium can reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate to 4-hydroxybenzoate, and bromoxynil to 4-cyanophenol. nih.gov The formation of this compound occurs as an intermediate in the sequential removal of bromine atoms from 3,5-dibromo-4-hydroxybenzoic acid under certain conditions by various microbial consortia. asm.org

Table 2: Bioremediation Pathway of Bromoxynil Involving this compound

| Bioremediation Step | Precursor Compound | Bacterial Species/Group | Key Enzyme/Process | Resulting Product |

|---|---|---|---|---|

| 1. Nitrile Hydrolysis | Bromoxynil | Klebsiella pneumoniae subsp. ozaenae, Aminobacter sp. MSH1 | Nitrilase | 3,5-dibromo-4-hydroxybenzoic acid |

| 2. Reductive Dehalogenation | 3,5-dibromo-4-hydroxybenzoic acid | Marine microorganisms, Mixed microbial consortia | Reductive dehalogenase | This compound |

| 3. Further Dehalogenation | 3,5-dibromo-4-hydroxybenzoic acid | Desulfitobacterium chlororespirans | Reductive dehalogenase | 4-hydroxybenzoate |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how 3-bromo-4-hydroxybenzoic acid interacts with enzymes, tracking the movements of atoms over time to reveal pathways for substrate binding and product release, as well as the conformational behavior of the molecule within complex biological environments.

MD simulations have been instrumental in understanding the enzymatic processing of halogenated compounds. In studies involving the corrin-based marine enzyme NpRdhA, this compound is the product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid. researchgate.netebi.ac.uk MD simulations, sometimes aided by small external random forces, have shown that this compound is expelled from the enzyme's active site primarily along a wide channel that connects the internal corrin (B1236194) cofactor to the external medium. researchgate.netebi.ac.uk

Conversely, unbiased MD simulations have demonstrated that the substrate, 3,5-dibromo-4-hydroxybenzoic acid, migrates relatively quickly from the solvent into this channel, eventually reaching the corrin active center of NpRdhA. researchgate.netebi.ac.uk This computational analysis provides a detailed trajectory of both the substrate entering the active site and the product, this compound, being released post-catalysis.

Within an enzyme's active site, this compound is not static but exhibits conformational flexibility. Crystal structures of the NpRdhA enzyme soaked with this compound revealed electron density corresponding to multiple conformations of the molecule within the active site. mdpi.com

Further analysis showed that the compound can adopt at least three distinct conformations. mdpi.com One of these conformations resembles the substrate-bound state, with the bromine atom acting as a beta axial ligand to the central cobalt ion of the cobalamin cofactor. mdpi.com Another conformation corresponds to the position of the product after the in crystallo reduction of 3,5-dibromo-4-hydroxybenzoic acid. mdpi.com A third conformation shows the molecule at the entrance of the active site cavity, where its benzoic acid group forms a salt bridge with the residue K307, and the phenolic oxygen interacts with Y426. mdpi.com These findings highlight the dynamic nature of the ligand within the binding pocket, which is crucial for the catalytic cycle.

Molecular Docking Investigations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for predicting binding energies, understanding interaction profiles, and identifying key amino acid residues involved in the binding process.

Molecular docking studies have been applied to understand the interaction between this compound and various enzymes. For instance, in studies with Pigmentiphaga sp. H8, which can catabolize this compound, it was found that this compound acts as an inhibitor for the enzyme 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH3) by competitively binding to it. researchgate.net

The affinity of this compound for its target proteins can also be quantified experimentally, providing data that complements docking predictions. Surface plasmon resonance (SPR) assays determined the equilibrium dissociation constants (K D) for the binding of this compound to the transcriptional regulators BhbR1 and BhbR2, which were found to be 2.2 µM and 2.1 µM, respectively, indicating a strong and comparable affinity for both regulators. asm.org Kinetic analysis with the reductive dehalogenase JtRdhA showed a Michaelis-Menten constant (K M) of 21 ± 0.2 µM and a catalytic rate (k cat) of 66.7 ± 0.6 min⁻¹ for this compound. nih.gov

| Protein | Organism | Method | Parameter | Value | Reference |

|---|---|---|---|---|---|

| BhbR1 | Pigmentiphaga kullae H8 | SPR | KD | 2.2 µM | asm.org |

| BhbR2 | Pigmentiphaga kullae H8 | SPR | KD | 2.1 µM | asm.org |

| JtRdhAMBP-BtuCEDFB | Janthinobacterium thermophilum | Enzyme Kinetics | KM | 21 ± 0.2 µM | nih.gov |

| kcat | 66.7 ± 0.6 min-1 |

A primary outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. For the reductive dehalogenase NpRdhA, docking and crystal structures revealed that the hydroxyl group of 3,5-dibromo-4-hydroxybenzoic acid (the precursor to this compound) is within hydrogen bonding distance of residues K488, R552, and S422. mdpi.comresearchgate.net The residue Y426 is positioned ideally for proton donation during the dehalogenation reaction. mdpi.com

In a different enzyme system from Pigmentiphaga sp. H8, molecular docking combined with site-directed mutagenesis identified Val199 and Phe384 of the 4-hydroxybenzoate 3-hydroxylases (PHBH1/PHBH2) as essential residues for the hydroxylation activity towards this compound. researchgate.net These residues create a suitable environment in the active site to accommodate and process the brominated substrate. researchgate.net

| Enzyme | Organism | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| NpRdhA | Nitratireductor pacificus | K488, R552, S422 | Hydrogen bonding with hydroxyl group | mdpi.com |

| Y426 | Proton donation | |||

| F290, F310, P311, A419, M423 | Hydrophobic interactions | mdpi.com | ||

| K307, Y426 | Salt bridge and hydrogen bonding in an alternate conformation | mdpi.com | ||

| PHBH1/PHBH2 | Pigmentiphaga sp. H8 | Val199, Phe384 | Required for hydroxylation activity | researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which in turn dictates its reactivity. intelcentru.roresearchgate.net These methods can calculate various molecular parameters and descriptors that are useful for predicting chemical behavior.

For benzoic acid derivatives, DFT has been used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption spectra. intelcentru.ro Such calculations for this compound and related molecules help in understanding the distribution of electrons within the molecule and identifying the most likely sites for chemical reactions. For example, mapped electrostatic potentials can reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. intelcentru.ro

Studies comparing DFT models with experimental crystal structures, such as for the this compound complex with NpRdhA, have shown qualitatively similar orientations of the ligand in the active site. mdpi.com Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are used to describe the molecule's chemical reactivity and kinetic stability. intelcentru.roresearchgate.net While extensive DFT studies specifically on this compound are not widely published, the principles derived from studies on similar molecules like 4-bromo-3-(methoxymethoxy) benzoic acid are directly applicable. researchgate.netresearchgate.net These studies calculate descriptors like ionization energy, hardness, and electrophilicity to predict the compound's reactivity. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Transfer